molecular formula C16H14BrClFN3O2 B2778613 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride CAS No. 196603-53-9

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride

Cat. No. B2778613
Key on ui cas rn: 196603-53-9
M. Wt: 414.66
InChI Key: ODTBDNIYEJRTED-UHFFFAOYSA-N
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Patent
US06291455B1

Procedure details

A mixture of 4-chloro-6,7-dimethoxyquinazoline hydrochloride (130 mg, 0.5 mmol), (prepared as described for the starting material in Example 2), and 4-bromo-2-fluoroaniline (95 mg, 0.5 mmol) in isopropanol (7 ml) was heated at reflux for 2 hours. The mixture was allowed to cool to ambient temperature, the precipitated solid was collected by filtration, washed with isopropanol and ether and dried to give 4-(4-bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride (124 mg, 60%) as an off-white solid. HPLC characteristics:
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:15][CH3:16])=[C:10]([O:13][CH3:14])[CH:11]=2)[N:6]=[CH:5][N:4]=1.[Br:17][C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[C:20]([F:25])[CH:19]=1>C(O)(C)C>[ClH:2].[Br:17][C:18]1[CH:24]=[CH:23][C:21]([NH:22][C:3]2[C:12]3[C:7](=[CH:8][C:9]([O:15][CH3:16])=[C:10]([O:13][CH3:14])[CH:11]=3)[N:6]=[CH:5][N:4]=2)=[C:20]([F:25])[CH:19]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
Cl.ClC1=NC=NC2=CC(=C(C=C12)OC)OC
Step Two
Name
Quantity
95 mg
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(prepared
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with isopropanol and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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